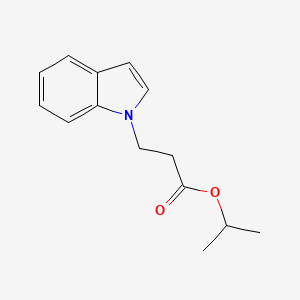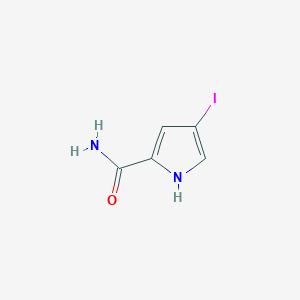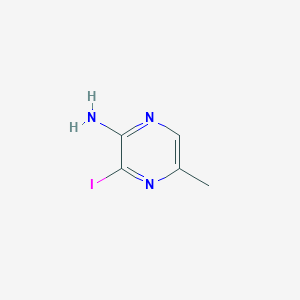![molecular formula C10H10N4O3 B11874870 2-Acetamido-7H-pyrrolo[2,3-d]pyrimidin-4-yl acetate CAS No. 88062-66-2](/img/structure/B11874870.png)
2-Acetamido-7H-pyrrolo[2,3-d]pyrimidin-4-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-1H-pyrrolo[2,3-d]pyrimidin-4-yl acetate is a chemical compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of 2-Acetamido-1H-pyrrolo[2,3-d]pyrimidin-4-yl acetate includes a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic system, and an acetamido group, which contributes to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-Acetamido-1H-pyrrolo[2,3-d]pyrimidin-4-yl acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the formation of a pyrimidine ring, followed by the introduction of the pyrrole moiety through cyclization reactions. The acetamido group is then introduced via acetylation reactions. Industrial production methods often involve optimizing these steps to achieve high yields and purity .
Análisis De Reacciones Químicas
2-Acetamido-1H-pyrrolo[2,3-d]pyrimidin-4-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
2-Acetamido-1H-pyrrolo[2,3-d]pyrimidin-4-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific kinases.
Industry: It is used in the development of new materials and as a precursor in various chemical processes
Mecanismo De Acción
The mechanism of action of 2-Acetamido-1H-pyrrolo[2,3-d]pyrimidin-4-yl acetate involves its interaction with specific molecular targets. For example, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy. The molecular targets and pathways involved include the PI3K-Akt-mTOR pathway, which is often deregulated in cancer cells .
Comparación Con Compuestos Similares
2-Acetamido-1H-pyrrolo[2,3-d]pyrimidin-4-yl acetate can be compared with other pyrrolopyrimidine derivatives, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their kinase inhibitory activity.
Halogenated pyrrolo[2,3-d]pyrimidine derivatives: These compounds have enhanced potency and selectivity due to the presence of halogen atoms.
Pyrrolo[2,3-d]pyrimidine-based kinase inhibitors: These are studied for their multi-targeted kinase inhibition and apoptosis induction properties. The uniqueness of 2-Acetamido-1H-pyrrolo[2,3-d]pyrimidin-4-yl acetate lies in its specific structural features and the presence of the acetamido group, which may confer distinct biological activities and chemical reactivity
Propiedades
Número CAS |
88062-66-2 |
|---|---|
Fórmula molecular |
C10H10N4O3 |
Peso molecular |
234.21 g/mol |
Nombre IUPAC |
(2-acetamido-7H-pyrrolo[2,3-d]pyrimidin-4-yl) acetate |
InChI |
InChI=1S/C10H10N4O3/c1-5(15)12-10-13-8-7(3-4-11-8)9(14-10)17-6(2)16/h3-4H,1-2H3,(H2,11,12,13,14,15) |
Clave InChI |
JDVLTFYMXLPNMA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC2=C(C=CN2)C(=N1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11874795.png)
![1-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11874796.png)

![N,N-Dimethyl-4-[4-(oxetan-3-yl)phenyl]butan-1-amine](/img/structure/B11874807.png)









